molecular formula C12H21N5O2 B13251305 tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

Cat. No.: B13251305
M. Wt: 267.33 g/mol
InChI Key: RZVVAYORSYFXLI-UHFFFAOYSA-N
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Description

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a triazole ring and a pyrrolidine ring, which are both significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride and tert-butyl bromoacetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various alkylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .

Biology

In biological research, this compound is used to study the effects of triazole and pyrrolidine derivatives on various biological systems. It has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being studied for its role in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of the triazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-5-4-8(7-17)10-14-9(6-13)15-16-10/h8H,4-7,13H2,1-3H3,(H,14,15,16)

InChI Key

RZVVAYORSYFXLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CN

Origin of Product

United States

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